6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H7ClN2. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyrrole ring distinguishes this compound from other pyrrolo[3,2-c]pyridines.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives can interact with various enzymes and proteins
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 2-methylpyrrole.
Cyclization Reaction: A cyclization reaction is carried out to form the fused pyrrolo[3,2-c]pyridine ring system. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,2-c]pyridines.
Scientific Research Applications
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents for diseases such as cancer and neurological disorders often involves this compound.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique structure can impart specific biological activities.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target and the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
Comparison
Compared to these similar compounds, 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the chlorine and methyl groups. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for targeted research applications.
Properties
IUPAC Name |
6-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLNSBAMGRSDLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(C=C2N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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